1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde
Description
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carbaldehyde group and at the 1-position with a pyrimidin-2-ylmethyl moiety. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of pyrimidine, making it a promising scaffold for drug discovery, particularly in central nervous system (CNS)-targeted therapies . The aldehyde group at the 4-position offers unique reactivity for further chemical modifications, such as condensation reactions, which are critical in developing prodrugs or covalent inhibitors .
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,9-10H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHBKYCNPTPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251202-96-6 | |
| Record name | 1-[(pyrimidin-2-yl)methyl]piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with piperidine-4-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine-4-carbaldehyde, followed by the addition of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(Pyrimidin-2-ylmethyl)piperidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of pyrimidine-piperidine hybrids are highly dependent on substituent variations. Key structural analogs include:
- PF-04447943 : A pyrrolidine-based PDE9A inhibitor with a pyrimidin-2-ylmethyl group and tetrahydro-2H-pyran substituent. Unlike 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde, PF-04447943 uses a five-membered pyrrolidine ring, which enhances rigidity and improves brain penetrance due to reduced steric hindrance .
- 1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde : This analog replaces the pyrimidinylmethyl group with a cyclopropanesulfonyl moiety. The sulfonyl group increases polarity and solubility but may reduce membrane permeability compared to the aromatic pyrimidine .
- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride : The 4-amine substituent in this compound improves water solubility (as a dihydrochloride salt) but lacks the aldehyde’s reactivity, limiting its utility in covalent drug design .
Pharmacological Profiles
- Enzyme Inhibition: While PF-04447943 is a PDE9A inhibitor, the aldehyde group in the target compound could enable covalent binding to catalytic residues in enzymes like kinases or proteases, a mechanism absent in non-reactive analogs like 4-amine or 4-ol derivatives .
Physicochemical Properties
- Reactivity : The aldehyde group in the target compound confers higher electrophilicity, enabling Schiff base formation with primary amines, a feature absent in analogs with hydroxyl or amine groups .
- Solubility : The dihydrochloride salt of 1-(Pyrimidin-2-yl)piperidin-4-amine exhibits superior aqueous solubility (>50 mg/mL) compared to the neutral aldehyde derivative, which may require formulation optimization for in vivo studies .
- logP : Piperidine-4-carbaldehyde derivatives generally have moderate logP values (1.5–2.5), balancing lipophilicity for membrane penetration and polarity for solubility. Substituents like sulfonyl groups (logP ~1.0) or hydroxyls (logP ~0.5) further modulate this balance .
Comparative Data Table
Table 1. Key Properties of this compound and Structural Analogs
Biological Activity
1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a piperidine ring with a pyrimidine moiety. This structural combination is believed to confer distinct biological activities, particularly in the fields of pharmacology and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine group and an aldehyde functional group. This configuration allows for diverse chemical reactivity and potential interactions with various biological targets.
The biological activity of this compound is thought to arise from its ability to interact with multiple molecular targets. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling pathways.
- Receptor Modulation : It is believed to interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.
- Antioxidant Activity : The aldehyde group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
Recent studies have highlighted the compound's potential in various therapeutic areas:
Case Studies
- Anti-inflammatory Effects : A study evaluated various pyrimidine derivatives for their anti-inflammatory properties using in vitro assays. The results indicated that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation in animal models .
- Anticancer Activity : In a series of experiments, derivatives of this compound were tested against several cancer cell lines. Notably, one derivative showed an IC50 value of 0.87 μM against MCF-7 breast cancer cells, outperforming established chemotherapeutics like 5-Fluorouracil .
- Neuroprotective Studies : Research has indicated that piperidine derivatives can modulate neuroprotective pathways by inhibiting specific kinases involved in neurodegeneration. The compound's interaction with these pathways suggests potential applications in treating Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of pyrimidine derivatives with piperidine precursors. For example, coupling pyrimidin-2-ylmethanol with a piperidine-4-carbaldehyde intermediate under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents). Purification is critical; column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) can achieve >95% purity . Confirm purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS to detect trace impurities .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions on the pyrimidine and piperidine rings. Look for characteristic shifts (e.g., aldehyde proton at ~9.8 ppm in -NMR) .
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the aldehyde group and pyrimidine nitrogen) .
- Mass Spectrometry: High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] peak at m/z 232.1218 for CHNO) .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Enzyme Binding Studies: Use surface plasmon resonance (SPR) to assess binding affinity to target enzymes (e.g., kinases or proteases linked to the pyrimidine scaffold) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer: Contradictions may arise from poor cellular permeability or off-target effects. Address this by:
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion .
- Orthogonal Assays: Combine SPR (for direct binding) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Metabolite Profiling: Perform LC-MS/MS to identify intracellular degradation products that may inhibit activity .
Q. What strategies are effective for optimizing the compound’s selectivity in kinase inhibition?
Methodological Answer:
- Structural Modification: Introduce substituents at the piperidine’s 4-position (e.g., methyl groups) to sterically block off-target kinase binding. Use molecular docking (AutoDock Vina) to predict interactions .
- Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Crystallography: Co-crystallize the compound with target kinases to identify key binding residues and guide rational design .
Q. How can researchers resolve discrepancies in toxicology profiles across different in vivo models?
Methodological Answer:
- Dose-Response Analysis: Conduct MTD (maximum tolerated dose) studies in rodents and zebrafish to compare interspecies toxicity .
- Metabolomic Profiling: Use -NMR-based metabolomics to identify organ-specific toxic metabolites (e.g., hepatic glutathione depletion) .
- Pathology Correlations: Perform histopathological analysis of liver/kidney tissues to align toxicity with biochemical markers (ALT, creatinine) .
Q. What computational methods are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to CYP3A4/2D6 isoforms using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to predict inhibition .
- QSAR Modeling: Train models on PubChem datasets to correlate structural descriptors (e.g., logP, polar surface area) with metabolic stability .
- Docking Validation: Cross-validate predictions with experimental CYP inhibition assays (e.g., fluorogenic substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
